molecular formula C7H14N2O3 B1450465 D-2-Aminobutyryl-D-alanine CAS No. 1187-96-8

D-2-Aminobutyryl-D-alanine

Cat. No. B1450465
CAS RN: 1187-96-8
M. Wt: 174.2 g/mol
InChI Key: CXIYNQMIFYYQJC-RFZPGFLSSA-N
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Description

D-2-Aminobutyryl-D-alanine is a chemical compound with the linear formula C7H14N2O3 . It has a molecular weight of 174.201 .


Molecular Structure Analysis

The molecular structure of D-2-Aminobutyryl-D-alanine is represented by the linear formula C7H14N2O3 . The compound has a molecular weight of 174.201 .


Physical And Chemical Properties Analysis

The physical and chemical properties of D-2-Aminobutyryl-D-alanine are not explicitly mentioned in the search results. The compound has a molecular weight of 174.201 and a linear formula of C7H14N2O3 .

Scientific Research Applications

Enzymatic Removal and Production Efficiency

One study focused on the enzymatic removal of L-alanine, a by-product in the production of L-2-aminobutyric acid, to achieve high-purity L-2-aminobutyric acid. The research utilized alanine racemase and D-amino acid oxidase for the selective removal of L-alanine, demonstrating the potential of enzymatic processes in improving the purity of amino acid products (Zhu et al., 2011).

Diagnostic and Therapeutic Applications

Another significant application is the development of D-[3-11C]Alanine and D-[3-11C]alanyl-D-alanine radiotracers for positron emission tomography (PET), aimed at detecting living bacteria in vivo. This research highlights D-Alanine's role in bacterial peptidoglycan and its potential in diagnosing and monitoring bacterial infections (Parker et al., 2020).

Biofilm Formation and Bacterial Growth

Studies on Streptococcus mutans have shown that D-alanine metabolism is crucial for bacterial growth and biofilm formation, indicating the potential of targeting D-alanine metabolic pathways for dental caries treatment (Wei et al., 2016); (Qiu et al., 2016).

Enzyme Engineering for Synthesis

Engineering novel (R)-selective transaminase for the efficient synthesis of D-Alanine has been explored, showcasing the advancements in enzyme engineering for amino acid production. This research presents an approach to enhance the production efficiency and application of D-Alanine in various fields (Jia et al., 2022).

Physiological and Disease Implications

The distribution, origin, and physiological relevance of D-Alanine have been studied, emphasizing its potential as a biomarker and its implications in disease. This research provides insights into the endogenous presence and significance of D-Alanine in mammals (Lee et al., 2020).

Safety And Hazards

The safety data sheet for D-Alanine, a related compound, suggests that in case of eye contact, rinse immediately with plenty of water for at least 15 minutes and get medical attention. In case of skin contact, wash off immediately with plenty of water for at least 15 minutes and get medical attention immediately if symptoms occur .

properties

IUPAC Name

(2R)-2-[[(2R)-2-aminobutanoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O3/c1-3-5(8)6(10)9-4(2)7(11)12/h4-5H,3,8H2,1-2H3,(H,9,10)(H,11,12)/t4-,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXIYNQMIFYYQJC-RFZPGFLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC(C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C(=O)N[C@H](C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-2-Aminobutyryl-D-alanine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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